
Structural Elucidation of Hydroxy Darunavir: A
Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Hydroxy Darunavir

Cat. No.: B600896 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Hydroxy Darunavir is a significant metabolite of Darunavir, a potent protease inhibitor widely

used in the treatment of HIV infection. The structural elucidation of such metabolites is a critical

step in understanding the drug's metabolic fate, identifying potential pharmacologically active or

toxic species, and supporting drug safety and efficacy studies. This technical guide provides a

comprehensive overview of the methodologies and analytical techniques employed in the

structural determination of Hydroxy Darunavir. While specific experimental data for this

metabolite is not extensively available in the public domain, this guide outlines the established

procedures for its isolation and characterization based on the well-documented analysis of

Darunavir and its analogues.

The chemical structure of Hydroxy Darunavir, identified as [(3aS,4R,6aR)-2,3,3a,4,5,6a-

hexahydrofuro[2,3-b]furan-4-yl] N-[(2S,3R)-4-[(4-aminophenyl)sulfonyl-(2-hydroxy-2-

methylpropyl)amino]-3-hydroxy-1-phenylbutan-2-yl]carbamate, reveals hydroxylation on the

isobutyl moiety of the parent drug. This modification introduces a tertiary alcohol, which

influences the molecule's polarity and can alter its interaction with biological targets.

Physicochemical Properties
A summary of the key physicochemical properties of Hydroxy Darunavir is presented in Table

1. This data is essential for the development of analytical methods for its detection and
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quantification.

Property Value Source

Molecular Formula C₂₇H₃₇N₃O₈S PubChem

Molecular Weight 563.7 g/mol PubChem

IUPAC Name

[(3aS,4R,6aR)-2,3,3a,4,5,6a-

hexahydrofuro[2,3-b]furan-4-yl]

N-[(2S,3R)-4-[(4-

aminophenyl)sulfonyl-(2-

hydroxy-2-

methylpropyl)amino]-3-

hydroxy-1-phenylbutan-2-

yl]carbamate

PubChem

Experimental Protocols
The structural elucidation of Hydroxy Darunavir necessitates its isolation from a biological

matrix or its chemical synthesis, followed by analysis using a suite of spectroscopic techniques.

The following protocols are based on established methods for the analysis of Darunavir and its

degradation products and are directly applicable to the study of its metabolites.[1]

Isolation of Hydroxy Darunavir
a) In Vitro Metabolism and Extraction:

Incubation: Darunavir is incubated with human liver microsomes (or other relevant metabolic

systems) in the presence of NADPH and other necessary cofactors to generate its

metabolites.

Extraction: The reaction is quenched, and the mixture is extracted with a suitable organic

solvent (e.g., ethyl acetate, dichloromethane) to separate the metabolites from the aqueous

matrix.

b) Semi-Preparative High-Performance Liquid Chromatography (HPLC):
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Column: A reversed-phase column (e.g., C18, 250 mm x 10 mm, 5 µm) is typically used.

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid

in water) and an organic solvent (e.g., acetonitrile or methanol) is employed to achieve

separation.

Detection: A UV detector is used to monitor the elution of the compounds. Fractions

corresponding to the peak of interest (based on preliminary LC-MS analysis) are collected.

Purity Analysis: The purity of the isolated fraction is confirmed by analytical HPLC.

Spectroscopic Analysis
a) High-Resolution Mass Spectrometry (HRMS):

Instrumentation: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight

(Q-TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source is

used.

Ionization Mode: Positive ion mode is typically employed to generate the protonated

molecular ion [M+H]⁺.

Accurate Mass Measurement: The exact mass of the molecular ion is measured to confirm

the elemental composition of the metabolite.

Tandem Mass Spectrometry (MS/MS): The molecular ion is fragmented using collision-

induced dissociation (CID) to generate a characteristic fragmentation pattern, which provides

structural information.

b) Nuclear Magnetic Resonance (NMR) Spectroscopy:

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to acquire

a suite of 1D and 2D NMR spectra.

Sample Preparation: The isolated metabolite is dissolved in a deuterated solvent (e.g.,

DMSO-d₆, CDCl₃).
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1D NMR: ¹H and ¹³C NMR spectra are acquired to identify the types and number of protons

and carbons in the molecule.

2D NMR:

COSY (Correlation Spectroscopy): To establish proton-proton spin-spin coupling networks.

HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly

attached carbons.

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations

between protons and carbons (2-3 bonds), which is crucial for piecing together the

molecular structure.

Structural Elucidation Workflow
The logical flow of the structural elucidation process for Hydroxy Darunavir is depicted in the

following diagram.
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Caption: Workflow for the structural elucidation of Hydroxy Darunavir.

Mass Spectrometry Analysis
High-resolution mass spectrometry provides the molecular formula and key structural

fragments of Hydroxy Darunavir. The expected protonated molecular ion [M+H]⁺ would have

an m/z of 564.2485, corresponding to the molecular formula C₂₇H₃₈N₃O₈S⁺.
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Proposed Fragmentation Pathway
The fragmentation of Hydroxy Darunavir in MS/MS analysis is expected to follow a similar

pattern to that of Darunavir, with key cleavages occurring at the carbamate and sulfonamide

linkages. The presence of the additional hydroxyl group on the isobutyl moiety would lead to

characteristic neutral losses and fragment ions. A proposed fragmentation pathway is illustrated

below.

[M+H]⁺

m/z 564

Fragment 1

m/z 451

 - C₅H₉O₃ (bis-THF)

Fragment 2

m/z 392

 - C₈H₇O₄N (carbamate moiety)

Fragment 4

m/z 113

 - C₁₉H₂₃N₃O₅S (main scaffold)

Fragment 3

m/z 156

 - C₁₀H₁₄NO₂S (sulfonamide side chain)

Click to download full resolution via product page

Caption: Proposed MS/MS fragmentation pathway for Hydroxy Darunavir.

Table of Expected Fragment Ions
The table below summarizes the expected major fragment ions of Hydroxy Darunavir based

on its chemical structure.
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Fragment Ion Proposed Structure Expected m/z

[M+H]⁺ Protonated Hydroxy Darunavir 564.2485

[M+H - C₅H₈O₃]⁺ Loss of the bis-THF moiety 451.1859

[M+H - C₈H₇O₄N]⁺
Cleavage of the carbamate

bond
392.1957

[C₉H₁₀NO]⁺
Phenylalanine-derived

fragment
156.0762

[C₅H₉O₃]⁺ bis-THF fragment 113.0552

NMR Spectroscopy Analysis
NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of

organic molecules. A combination of 1D and 2D NMR experiments would confirm the exact

position of the hydroxyl group on the isobutyl moiety and provide the complete stereochemistry

of the molecule.

Predicted ¹H and ¹³C NMR Chemical Shifts
While experimental NMR data for Hydroxy Darunavir is not readily available, the expected

chemical shifts can be predicted by comparing with the known assignments for Darunavir. The

introduction of a hydroxyl group is expected to cause a downfield shift for the protons and

carbons near the site of hydroxylation.

The table below presents the known ¹H and ¹³C NMR chemical shifts for the isobutyl moiety of

Darunavir and the predicted shifts for Hydroxy Darunavir.
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Position
(Isobutyl)

Darunavir ¹H
(ppm)

Predicted
Hydroxy
Darunavir ¹H
(ppm)

Darunavir ¹³C
(ppm)

Predicted
Hydroxy
Darunavir ¹³C
(ppm)

CH ~1.8-2.0 (m) ~2.0-2.2 (m) ~28.0 ~30.0

CH₂ ~2.8-3.0 (d) ~3.0-3.2 (d) ~55.0 ~57.0

CH₃ ~0.8-0.9 (d) ~1.2-1.3 (s) ~20.0 ~25.0

OH - ~4.0-5.0 (s, br) - ~70.0

Note: Predicted values are estimates and may vary depending on the solvent and other

experimental conditions.

Conclusion
The structural elucidation of Hydroxy Darunavir, a key metabolite of Darunavir, relies on a

combination of isolation techniques and advanced spectroscopic methods. High-resolution

mass spectrometry is employed to determine the molecular formula and to propose a

fragmentation pathway, while 1D and 2D NMR spectroscopy provide the definitive evidence for

the precise location of the hydroxyl group and the overall molecular structure. Although specific

experimental data for Hydroxy Darunavir is limited in the public literature, the well-established

analytical workflows for Darunavir and its analogues provide a clear and robust framework for

its comprehensive structural characterization. This technical guide serves as a foundational

resource for researchers and scientists involved in the study of drug metabolism and the

development of antiretroviral therapies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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